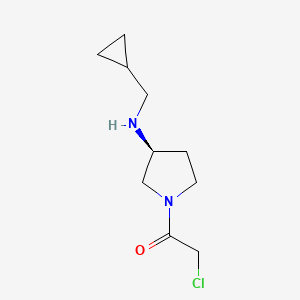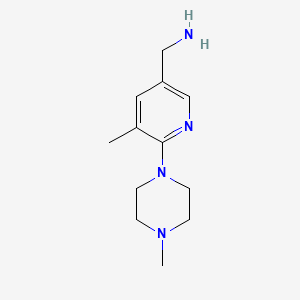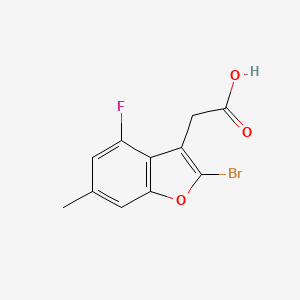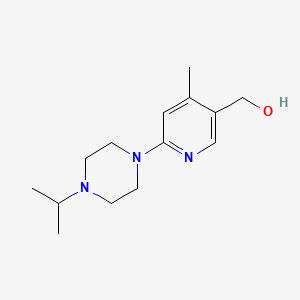
4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that features a complex structure with multiple functional groups This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using a suitable difluoromethylating agent.
Coupling with Aniline: The final step involves coupling the oxadiazole intermediate with aniline through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and as a probe for biological imaging.
作用机制
The mechanism of action of 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluoromethoxy group and the oxadiazole ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-(3-(2-(Methoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(3-(2-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline: Contains a trifluoromethoxy group, which imparts different electronic properties.
Uniqueness
The presence of the difluoromethoxy group in 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline makes it unique compared to its analogs. This group influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C15H11F2N3O2 |
|---|---|
分子量 |
303.26 g/mol |
IUPAC 名称 |
4-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-4-2-1-3-11(12)13-19-14(22-20-13)9-5-7-10(18)8-6-9/h1-8,15H,18H2 |
InChI 键 |
LIVTTYKNTMLZIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)N)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)

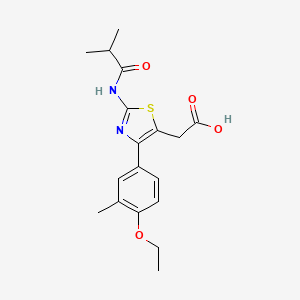

![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
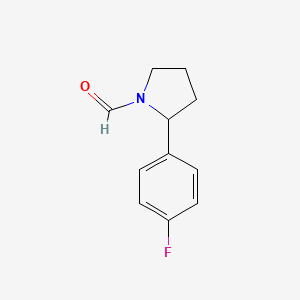
![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
